4'-Bromobiphenyl-3-amine
Overview
Description
4'-Bromobiphenyl-3-amine is an organic compound with the molecular formula C12H9BrN. It consists of a biphenyl structure with a bromine atom attached to the fourth carbon of one phenyl ring and an amine group attached to the third carbon of the other phenyl ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
4'-Bromobiphenyl-3-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems and as a fluorescent probe in imaging techniques.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
4’-Bromobiphenyl-3-amine is a compound that has been studied for its potential antimicrobial and anticancer activities It’s known that similar compounds target microbial pathogens and cancerous cells . In the context of cancer, these compounds often target specific proteins or enzymes that are overexpressed in cancer cells .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that inhibit the growth of the target cells . For instance, some compounds inhibit the synthesis of certain bacterial lipids, disrupting the normal functioning of the bacteria . In the context of cancer, these compounds may interact with specific proteins or enzymes, disrupting their normal functioning and inhibiting the growth of cancer cells .
Biochemical Pathways
For instance, some compounds block the biosynthesis of certain bacterial lipids . In the context of cancer, these compounds may affect pathways related to cell growth and proliferation .
Pharmacokinetics
It’s known that the adme properties of a compound are strongly influenced by its physicochemical parameters . These parameters include factors such as the compound’s molecular weight, the number of hydrogen bond donors and acceptors, and its Log P value . These factors can influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability .
Result of Action
Similar compounds have been found to have promising antimicrobial activity . In the context of cancer, these compounds have been found to be active against certain types of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4’-Bromobiphenyl-3-amine. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Additionally, the compound’s action can be influenced by factors such as the target cells’ growth conditions and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4'-Bromobiphenyl-3-amine can be synthesized through several methods, including the bromination of biphenyl-3-amine. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) chloride (FeCl3) under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 4'-Bromobiphenyl-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation: The major product is 4'-bromobiphenyl-3-one.
Reduction: The major product is this compound.
Substitution: The major products include various substituted biphenyl derivatives depending on the nucleophile used.
Comparison with Similar Compounds
4-Bromodiphenylamine
Bis(4-bromophenyl)amine
4,4'-Dibromodiphenylamine
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Properties
IUPAC Name |
3-(4-bromophenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYOAXSSNIJFCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651799 | |
Record name | 4'-Bromo[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40641-71-2 | |
Record name | 4'-Bromo[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-bromophenyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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